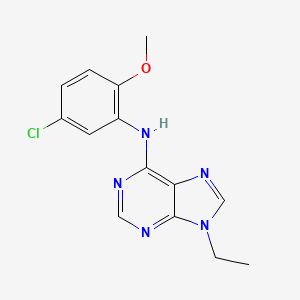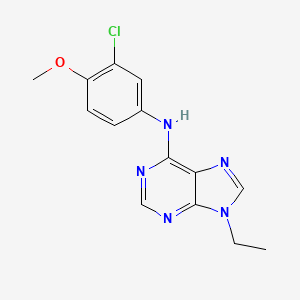
N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine is a chemical compound with a complex structure that includes a purine base and a substituted phenyl group
準備方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Substitution Reaction: The 5-chloro-2-methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the purine base is replaced by the 5-chloro-2-methoxyphenyl moiety.
Ethylation: The ethyl group is introduced via an alkylation reaction, typically using ethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or purine base are replaced by other groups.
Common reagents used in these reactions include halogens, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections due to its ability to interact with nucleic acids and enzymes.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-amine can be compared with similar compounds such as:
N-(5-chloro-2-hydroxyphenyl)-9-ethyl-9H-purin-6-amine: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
N-(5-chloro-2-methoxyphenyl)-9-methyl-9H-purin-6-amine: The presence of a methyl group instead of an ethyl group can influence the compound’s pharmacokinetic properties.
N-(5-chloro-2-methoxyphenyl)-9-ethyl-9H-purin-6-one: The ketone group in place of the amine group can significantly alter the compound’s chemical behavior and interactions.
特性
分子式 |
C14H14ClN5O |
|---|---|
分子量 |
303.75 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C14H14ClN5O/c1-3-20-8-18-12-13(16-7-17-14(12)20)19-10-6-9(15)4-5-11(10)21-2/h4-8H,3H2,1-2H3,(H,16,17,19) |
InChIキー |
AKNPDRJGMRZBFQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=C(C=CC(=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-butyl-1-{3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B15118214.png)

![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118220.png)
![3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15118227.png)
![3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B15118237.png)
![4-Phenyl-1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile](/img/structure/B15118238.png)
![1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B15118244.png)
![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-phenylcyclopropanecarbonyl)piperidine](/img/structure/B15118250.png)
![2-Methyl-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15118257.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B15118262.png)
![4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile](/img/structure/B15118271.png)
![9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118278.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118280.png)
![6-(3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine](/img/structure/B15118287.png)
